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Almorexant (ACT-078573) emerged as a first-in-class dual orexin receptor antagonist (DORA)

for the treatment of insomnia.[1][2] Its novel mechanism of action, targeting the orexin system's

role in promoting wakefulness, positioned it as a promising alternative to traditional hypnotic

agents.[1] This technical guide provides a comprehensive overview of the early-phase clinical

studies that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of

almorexant. While the clinical development of almorexant was discontinued due to side

effects observed in long-term studies, the foundational data from its early trials remain a

valuable resource for the ongoing development of orexin-targeting therapeutics.[2][3]

Mechanism of Action: Targeting the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R

and OX2R, is a key regulator of the sleep-wake cycle.[4] Orexin signaling promotes

wakefulness; therefore, its antagonism is a logical approach to induce sleep.[1] Almorexant is
a competitive antagonist of both OX1 and OX2 receptors, inhibiting the downstream signaling

pathways, such as intracellular Ca2+ mobilization, that are triggered by orexin binding.[2][5]

This dual antagonism was hypothesized to effectively promote the initiation and maintenance of

sleep.[1]
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Caption: Almorexant's mechanism of action as a dual orexin receptor antagonist.

Pharmacokinetics
Early-phase studies in healthy subjects and patients with insomnia characterized the

pharmacokinetic profile of almorexant.

Absorption and Distribution
Following oral administration, almorexant is rapidly absorbed, with the time to maximum

plasma concentration (Tmax) typically observed within 0.8 to 1.5 hours.[6][7] Plasma

concentrations then decline quickly, reaching approximately 10-20% of the maximum

concentration within 8 hours.[6][7] Almorexant is a lipophilic compound with a high log P-

value, and its absolute oral bioavailability is reported to be 11.2%, likely due to extensive first-

pass metabolism.[7]

Metabolism and Elimination
Almorexant undergoes significant metabolism, and studies in individuals with hepatic

impairment showed that exposure to the drug increased with the severity of the condition,
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suggesting that dose adjustments would be necessary in this population.[8] The terminal half-

life of almorexant is approximately 32 hours.[6]

Table 1: Summary of Almorexant Pharmacokinetic Parameters in Healthy Elderly Subjects

Parameter Value

Median Tmax (hours) 1.5

Distribution Half-life (hours) 1.6

Terminal Half-life (hours) 32

Data from a single-dose study in healthy elderly subjects.[6]

Safety and Tolerability
Across early-phase clinical trials, almorexant was generally well-tolerated at the doses

studied.

Adverse Events
The most frequently reported adverse events were consistent with the drug's intended sleep-

promoting effects and included somnolence, fatigue, and headache.[6][7] Muscular weakness

was noted at a higher incidence with the 400 mg dose in one study.[6] Importantly, no evidence

of cataplexy, a sudden loss of muscle tone associated with narcolepsy, was observed in these

early human studies.[1] In a study in adults with chronic primary insomnia, the adverse events

reported with almorexant were similar to those with placebo.[9]

Table 2: Common Adverse Events Reported in Early-Phase Almorexant Studies
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Adverse Event Reported in Studies

Somnolence Yes[6][7]

Fatigue Yes[6][7]

Headache Yes[6][7]

Nausea Yes[6]

Muscular Weakness (at higher doses) Yes[6]

Next-Day Performance
A key consideration for any hypnotic medication is its effect on next-day performance. Early

studies with almorexant suggested minimal residual effects. Objective pharmacodynamic tests

showed decreases in saccadic peak velocity and adaptive tracking performance, as well as

increases in body sway, particularly at the 400 mg dose.[6] However, almorexant did not

appear to have an effect on mood, calmness, or subjective perception.[6] Furthermore, studies

indicated no impairment in next-day performance.[3][9]

Pharmacodynamics and Efficacy
The pharmacodynamic effects of almorexant on sleep parameters were evaluated in several

early-phase studies.

Effects on Sleep Architecture
In a proof-of-concept study in patients with primary insomnia, almorexant demonstrated dose-

dependent improvements in sleep efficiency.[3][10] The study, which tested doses ranging from

100 mg to 400 mg, found that the 400 mg dose was associated with a mean of 411.8 minutes

of sleep compared to 342.1 minutes with placebo.[10] Almorexant was also shown to reduce

the latency to persistent sleep (LPS) and wake-after-sleep onset (WASO).[3] Polysomnography

data revealed that almorexant increased the time spent in sleep stages S2, S3, S4, and REM

sleep.[10]

Table 3: Efficacy of Almorexant in Elderly Patients with Primary Insomnia (Treatment Effect vs.

Placebo)
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Dose
Mean Reduction in
WASO (minutes)

Mean Increase in
Total Sleep Time
(minutes)

Reduction in
Latency to
Persistent Sleep
(minutes)

25 mg 10.4 14.3 Not significant

50 mg 19.2 - Not significant

100 mg 31.4 - Not significant

200 mg 46.5 55.1 10.2

Data from a randomized, controlled study in elderly patients with primary insomnia.[11]

Experimental Protocols
The early-phase evaluation of almorexant involved several key studies with specific designs

and methodologies.

Single Ascending Dose Study in Healthy Elderly
Subjects

Design: Double-blind, placebo- and active-controlled, single-dose, ascending dose study.[6]

Population: Healthy elderly male and female subjects.[6]

Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg,

or 400 mg of almorexant, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

Assessments: Tolerability, pharmacokinetics, and objective and subjective pharmacodynamic

measures.[6]

Dose-Finding Study in Elderly Patients with Primary
Insomnia

Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period,

five-way Latin square cross-over design.[11]
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Population: Patients aged ≥65 years with primary insomnia.[11]

Dosing: Patients were randomized to one of 10 unique sequences of two-night treatments

with oral almorexant 25, 50, 100, or 200 mg, or placebo.[11]

Primary Efficacy Endpoint: Polysomnography (PSG)-determined mean wake time after sleep

onset (WASO).[11]
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Caption: Workflow of the dose-finding study in elderly patients with primary insomnia.

Conclusion
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The early-phase clinical development of almorexant provided crucial insights into the safety,

tolerability, and efficacy of a dual orexin receptor antagonist for the treatment of insomnia.

These studies established a generally favorable short-term safety profile, characterized its

pharmacokinetic and pharmacodynamic properties, and demonstrated its sleep-promoting

effects. Although the development of almorexant was ultimately halted, the data generated

from these initial trials have been instrumental in guiding the development of subsequent orexin

receptor antagonists, contributing significantly to the evolution of novel therapeutics for sleep

disorders.
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To cite this document: BenchChem. [Early-Phase Safety and Tolerability of Almorexant: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167863#early-phase-safety-and-tolerability-studies-
of-almorexant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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